2-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(phenyl)amino]-N'-[(E)-(4-nitrophenyl)methylene]acetohydrazide
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Overview
Description
Chemical Reactions Analysis
Reactivity: This compound may undergo various types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products formed from these reactions would depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could provide insights into its biological activity.
Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.
Industry: Its unique structure may find applications in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of research. It could involve interactions with specific cellular targets or pathways. Further studies are needed to elucidate this.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H17N5O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
2-(N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H17N5O5S/c28-21(24-23-14-16-10-12-18(13-11-16)27(29)30)15-26(17-6-2-1-3-7-17)22-19-8-4-5-9-20(19)33(31,32)25-22/h1-14H,15H2,(H,24,28)/b23-14+ |
InChI Key |
CNUKJZSGCWHIOH-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])C3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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